2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a fluorophenyl group, a pyrazolyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide are the oncogenic KIT and PDGFRA alterations . These targets play a crucial role in cell signaling and are associated with various disorders and conditions.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the targets, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling cascade, which is a critical pathway in cell signaling . This pathway is often activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signal transduction . By inhibiting the activity of the oncogenic KIT and PDGFRA alterations, the compound disrupts this pathway, leading to downstream effects that can alter cell behavior.
Pharmacokinetics
It is known that the compound is part of a class of drugs known as tyrosine kinase inhibitors . These drugs are typically orally bioavailable , suggesting that the compound may also be orally bioavailable
Result of Action
The molecular and cellular effects of the action of this compound are related to its inhibition of the oncogenic KIT and PDGFRA alterations . By inhibiting these targets, the compound disrupts the RAS/RAF/MEK/ERK signaling cascade , which can lead to changes in cell behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the pyrazolyl-pyrimidinyl core and subsequent coupling with the fluorophenyl acetamide. Common synthetic routes include:
Formation of Pyrazolyl-Pyrimidinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrazolyl-pyrimidinyl intermediate is then coupled with 4-fluorophenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)pyrimidine
- 4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid
Uniqueness
2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c22-16-4-2-15(3-5-16)12-21(29)27-18-8-6-17(7-9-18)26-19-13-20(24-14-23-19)28-11-1-10-25-28/h1-11,13-14H,12H2,(H,27,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYPXZBIYOIGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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